3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-5-(2-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(2-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, and morpholine
Preparation Methods
The synthesis of 3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(2-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core pyrrol-2-one structure, followed by the introduction of the various substituents through a series of reactions such as Friedel-Crafts acylation, nucleophilic substitution, and esterification. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(2-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Compared to other similar compounds, 3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(2-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 3-(4-hydroxy-3-methoxybenzyl)pentane-2,4-dione
- Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate These compounds share some structural similarities but differ in their specific substituents and overall molecular architecture, which can lead to different chemical and biological properties.
Properties
Molecular Formula |
C26H30N2O6 |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]-5-(2-methoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H30N2O6/c1-17-16-18(32-2)8-9-19(17)24(29)22-23(20-6-4-5-7-21(20)33-3)28(26(31)25(22)30)11-10-27-12-14-34-15-13-27/h4-9,16,23,29H,10-15H2,1-3H3/b24-22+ |
InChI Key |
OBECWOKJAPWJLJ-ZNTNEXAZSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=CC=C4OC)/O |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=CC=C4OC)O |
Origin of Product |
United States |
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